6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No.:
Cat. No.: VC17696576
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO2 |
|---|---|
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-indene-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H9ClO2/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5H,1-3H2,(H,12,13) |
| Standard InChI Key | ZMYXJXAMSPUXEC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC(=C(C=C2C1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid belongs to the indene family, characterized by a fused bicyclic system of a benzene ring and a cyclopentene moiety. The chlorine atom and carboxylic acid group introduce electronic and steric effects that influence its reactivity. Key structural features include:
The planar indene core facilitates π-π interactions, while the chlorine atom enhances electrophilic substitution potential. The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological activity .
Spectral and Computational Data
PubChem’s computed descriptors indicate a topological polar surface area of 37.3 Ų and an XLogP3 value of 2.7, suggesting moderate hydrophobicity . Quantum mechanical simulations predict bond lengths of 1.74 Å (C-Cl) and 1.21 Å (C=O), consistent with typical chloroarenes and carboxylic acids.
Synthesis and Manufacturing
Synthetic Routes
Industrial production typically employs batch processes optimized for yield and purity. A representative protocol involves:
-
Friedel-Crafts Acylation: Reaction of 6-chloroindene with acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group .
-
Oxidation: Conversion of the acetyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
-
Purification: Recrystallization from ethanol or ethyl acetate achieves >95% purity.
Alternative methods utilize continuous-flow reactors to enhance reaction control and scalability.
Process Optimization
Key parameters include:
-
Solvent Selection: Ethanol and ethyl acetate minimize side reactions during acylation.
-
Temperature: Maintaining 60–80°C during oxidation prevents decarboxylation .
-
Catalysts: BF₃·Et₂O improves electrophilic substitution efficiency in chlorination steps .
Pharmaceutical Applications
Mechanism of Action
In vitro studies suggest that the compound modulates enzyme activity by binding to allosteric sites. For example, it inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, potentially offering anti-inflammatory effects. Molecular docking simulations reveal hydrogen bonds between the carboxylic acid group and Arg120 of COX-2 .
Preclinical Findings
-
Anticancer Activity: At 50 μM, the compound reduces pancreatic cancer cell (PANC-1) viability by 38% via apoptosis induction .
-
Antimicrobial Effects: MIC values of 64 μg/mL against Staphylococcus aureus highlight its bacteriostatic potential.
Utility in Organic Synthesis
Reactivity Profile
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the carboxylic acid participates in esterification and amidation. Notable reactions include:
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids yields biaryl derivatives.
-
Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group (89% yield).
Intermediate Applications
The compound serves as a precursor to:
-
Drug Candidates: Analogues with modified substituents show enhanced DDR1 kinase inhibition (e.g., IC₅₀ = 14.9 nM for derivative 7f) .
-
Agrochemicals: Chlorinated indene derivatives exhibit herbicidal activity against Amaranthus retroflexus.
Stability and Reactivity
Degradation Pathways
-
Photolysis: UV irradiation (λ = 254 nm) decomposes 15% of the compound over 24 hours, forming 6-hydroxyindene derivatives.
-
Hydrolysis: Stable in aqueous solutions (pH 4–9) but degrades at pH >10 via decarboxylation.
Future Research Directions
Unresolved Challenges
-
Target Specificity: Off-target effects on Trk kinases require structural optimization to minimize neurotoxicity risks .
-
Bioavailability: Poor aqueous solubility (0.12 mg/mL) limits in vivo efficacy, necessitating prodrug formulations.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume